

Technical Guide: VO-Ohpic Trihydrate as a Noncompetitive Inhibitor of PTEN

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **VO-Ohpic trihydrate**, a potent, reversible, and noncompetitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows.

Introduction to PTEN and VO-Ohpic Trihydrate

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a major tumor suppressor.[1][2] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2][3] This action directly counteracts the activity of phosphoinositide 3-kinases (PI3K), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5] Loss of PTEN function is a common event in a wide range of human cancers.[3]

While loss of PTEN is oncogenic, the targeted inhibition of PTEN is being explored as a therapeutic strategy for conditions that could benefit from elevated PIP3 levels and increased Akt signaling, such as diabetes, wound healing, and neuroprotection.[3]

VO-Ohpic trihydrate is a vanadium-based, small-molecule compound identified as a potent and specific inhibitor of PTEN.[3][6][7] It has been characterized as a reversible,

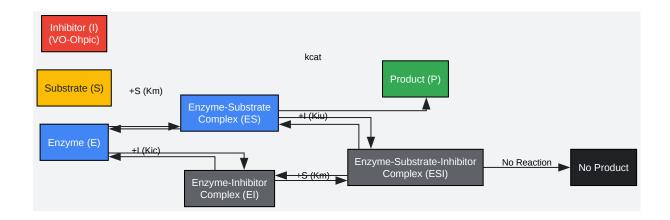


noncompetitive inhibitor, making it a valuable tool for studying PTEN function and a potential lead compound for drug development.[3][8][9][10]

Mechanism of Action: Noncompetitive Inhibition

Noncompetitive inhibition is a type of enzyme inhibition where the inhibitor binds to an allosteric site (a site other than the enzyme's active site).[11] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of noncompetitive inhibition is that the inhibitor has the same affinity for the free enzyme (E) and the enzyme-substrate (ES) complex.[11] This results in a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged.[11][12]

Studies have shown that for VO-Ohpic's inhibition of PTEN, both Vmax and Km are affected, which is characteristic of mixed inhibition.[3][8] However, it is frequently described in the literature as noncompetitive, indicating it binds to a site distinct from the catalytic active site.[3] [8] The inhibition is fully reversible.[3][8]



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Fig 1. General mechanism of noncompetitive/mixed inhibition.

Quantitative Data: Inhibitory Potency and Kinetics

VO-Ohpic trihydrate demonstrates potent inhibition of PTEN in the low nanomolar range. The inhibitory constants have been determined using both the physiological substrate PIP3 and the



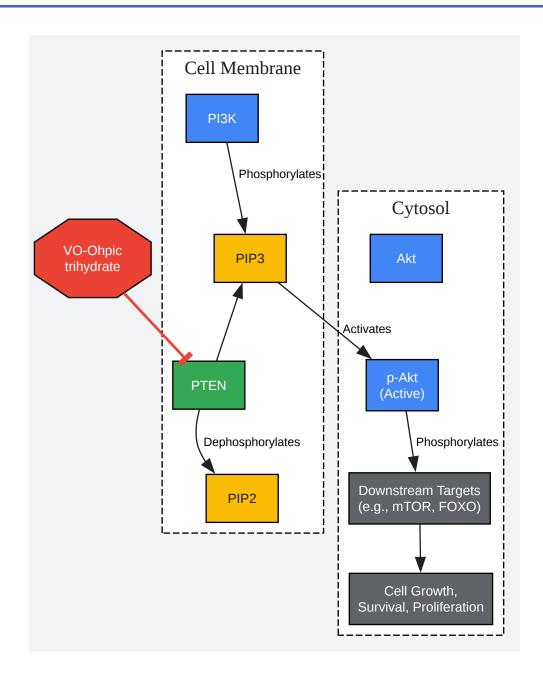
artificial substrate 3-O-methylfluorescein phosphate (OMFP).[3][8]

Parameter	Value (nM)	Substrate Used	Reference
IC50	35 ± 2	PIP ₃	[3][7][13][14]
IC50	46 ± 10	OMFP	[3][9][13]
Kic (Inhibitor binding to free enzyme)	27 ± 6	OMFP	[3][8][13]
Kiu (Inhibitor binding to ES complex)	45 ± 11	OMFP	[3][8][13]

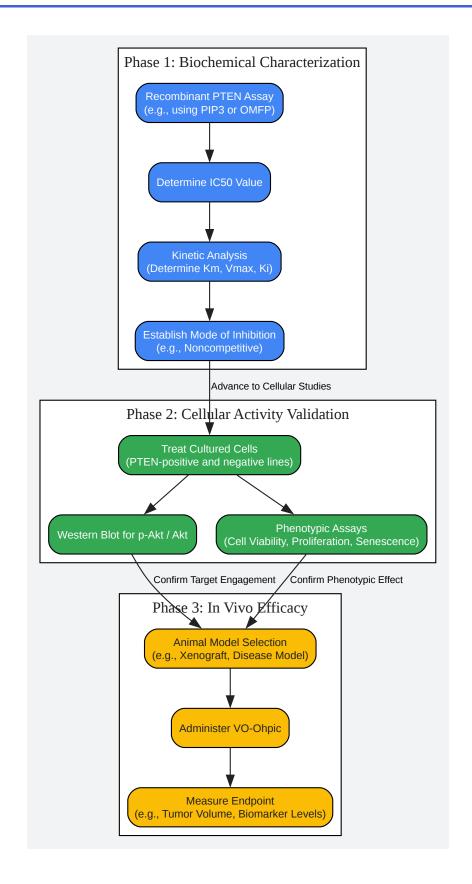
Effect on Downstream Signaling: The PI3K/Akt Pathway

By inhibiting PTEN, VO-Ohpic prevents the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane. This results in the subsequent activation of downstream signaling cascades, most notably the PI3K/Akt pathway. Increased PIP3 levels recruit and activate kinases such as PDK1 and Akt (also known as Protein Kinase B). Activated (phosphorylated) Akt then proceeds to phosphorylate a host of downstream targets, promoting cell survival, growth, and proliferation.[3] In various cell lines, treatment with VO-Ohpic leads to a dose-dependent increase in the phosphorylation of Akt at key sites like Ser473 and Thr308.









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